cis-beta-Methylstyrene oxide

Overview

Description

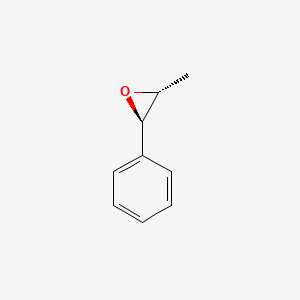

Cis-beta-Methylstyrene oxide is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Epoxidation

Overview:

Asymmetric epoxidation of alkenes is a significant reaction in synthetic organic chemistry, allowing for the formation of chiral epoxides from achiral substrates. cis-beta-Methylstyrene oxide can be synthesized through various catalytic systems.

Catalytic Systems:

- Jacobsen Catalyst: Research has demonstrated that immobilized manganese (salen) catalysts can effectively catalyze the asymmetric epoxidation of cis-beta-Methylstyrene using sodium hypochlorite as an oxidant. The selectivity and enantioselectivity were influenced by the rigidity of the catalyst linkages, with specific catalysts yielding higher enantiomeric excess (ee) values and better cis/trans ratios in the products .

- Chloroperoxidase: Enzymatic methods have also been employed for the stereoselective epoxidation of cis-beta-Methylstyrene. Using chloroperoxidase in a cosolvent system (e.g., acetone), high enantioselectivities were achieved, highlighting the compound's reactivity under biocatalytic conditions .

Data Table: Asymmetric Epoxidation Results

| Catalyst Type | Oxidant | ee (%) | Conversion (%) | Comments |

|---|---|---|---|---|

| Jacobsen Catalyst | Sodium Hypochlorite | 90 | 75 | High selectivity for cis epoxide |

| Chloroperoxidase | Acetone/Citrate Buffer | 96 | 100 | Very high enantioselectivity |

Synthesis of Pharmaceuticals

Applications in Drug Development:

The epoxides derived from cis-beta-Methylstyrene are valuable intermediates in the synthesis of various pharmaceuticals. For instance, they can be transformed into amino alcohols, which are structural motifs in many active pharmaceutical ingredients (APIs). A notable example includes the chemoenzymatic cascade reaction where this compound is converted into pseudoephedrine .

Case Study: Pseudoephedrine Synthesis

- Process: The stereoselective epoxidation of cis-beta-Methylstyrene followed by an oxirane-opening reaction with methyl amine yields pseudoephedrine.

- Outcome: This method showcases the utility of this compound as a chiral building block in drug synthesis.

Material Science Applications

Polymer Chemistry:

this compound is also investigated for its potential applications in polymer science. It can be utilized as a monomer for producing thermosetting resins and other polymeric materials due to its reactive epoxide group.

Research Insights:

Studies indicate that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it a candidate for advanced material applications.

Environmental Applications

Biodegradation Studies:

Research has explored the microbial degradation pathways of styrene derivatives, including this compound. Understanding these pathways is crucial for bioremediation efforts aimed at cleaning up styrene-contaminated environments .

Key Findings:

- Specific microorganisms have been identified that can metabolize this compound efficiently, providing insights into its environmental impact and potential for bioremediation.

Chemical Reactions Analysis

Stereochemical Outcomes and Enantioselectivity

The stereochemistry of cis-β-methylstyrene oxide is highly influenced by the catalyst system:

2.1 Peroxygenase-Mediated Epoxidation

The rAaeUPO-catalyzed reaction yields (1R,2S)- and (1S,2R)-β-methylstyrene oxide, with the latter being the major product. Chromatographic purification is required to isolate the epoxide from byproducts like benzaldehyde .

2.2 Mn(salen)-Catalyzed Enantioselectivity

Immobilized Mn(salen) catalysts with rigid linkages produce trans-epoxides with higher enantiomeric excess (ee) compared to flexible linkages. For cis-β-methylstyrene, the rigid linkage (-C6H4NH-) maintains cis/trans ratios and ee values closer to homogeneous systems .

2.3 Chloroperoxidase (CPO)-Induced Diastereoselectivity

CPO produces a 96:4 ratio of (1S,2R)/(1R,2S) epoxides, attributed to the distal pocket’s hydrophobic interactions with the substrate. Transition-state stabilization via enthalpic interactions (ΔH ~4 kcal/mol) drives this selectivity .

Subsequent Reactions of cis-β-Methylstyrene Oxide

The epoxide undergoes further transformations, particularly in chemoenzymatic cascades:

3.1 Oxirane Ring-Opening with Methylamine

The rAaeUPO-derived epoxide reacts with methylamine in a ring-opening reaction to form pseudoephedrine (58.2%), ephedrine (7%), and isoephedrine (34.8%) . This cascade demonstrates the utility of the epoxide as a precursor for pharmaceuticals.

3.2 Potential Applications

While not explicitly detailed in the provided sources, the epoxide’s reactivity suggests applications in:

-

Synthesis of amino alcohols via nucleophilic ring-opening.

-

Derivatization into other bioactive compounds (e.g., alkaloids).

Catalytic Factors Influencing Reactivity

Key factors affecting the synthesis and stability of the epoxide include:

4.1 Oxidant Feeding Rates

In peroxygenase-catalyzed reactions, increasing tBuOOH feed rates accelerates initial reaction rates but risks oxidative inactivation of the enzyme’s active site .

4.2 Catalyst Immobilization

Rigid linkages in Mn(salen) catalysts reduce flexibility-induced degradation (e.g., Mn(IV) dimer formation), preserving catalytic activity .

4.3 Additives in Mn(III) Salen Systems

Additives like NMO and 4-PPNO alter the Mn(III) center’s geometry, enhancing enantioselectivity and reducing byproduct formation .

Properties

CAS No. |

4541-87-1 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(2R,3S)-2-methyl-3-phenyloxirane |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m1/s1 |

InChI Key |

YVCOJTATJWDGEU-VXNVDRBHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.